1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine
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Overview
Description
1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is an organic compound that features a cyclopropane ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine typically involves the reaction of cyclopropanesulfonyl chloride with 4,4-dimethylpyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropanesulfonyl chloride: Shares the cyclopropane and sulfonyl groups but lacks the pyrrolidine ring.
4,4-Dimethylpyrrolidin-3-amine: Contains the pyrrolidine ring but lacks the cyclopropane and sulfonyl groups
Uniqueness: 1-(Cyclopropanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the cyclopropane ring and the sulfonyl group in conjunction with the pyrrolidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H18N2O2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4,4-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2)6-11(5-8(9)10)14(12,13)7-3-4-7/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
DZGQIBOKBFYLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1N)S(=O)(=O)C2CC2)C |
Origin of Product |
United States |
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